3-Chloro-4,5-diethoxybenzaldehyde

Description

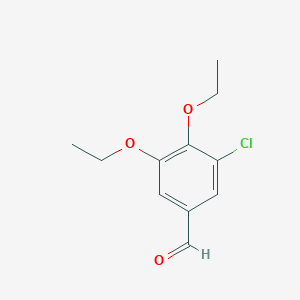

3-Chloro-4,5-diethoxybenzaldehyde (CAS: 110732-06-4) is a substituted benzaldehyde derivative characterized by a chlorine atom at position 3 and ethoxy (-OCH₂CH₃) groups at positions 4 and 5 on the aromatic ring. Its molecular formula is C₁₁H₁₃ClO₃, with a molecular weight of 228.67 g/mol . While its synthesis and applications are less documented compared to analogs like 3-chloro-4,5-dimethoxybenzaldehyde, its structural features suggest utility in organic synthesis, particularly in condensation reactions for pharmacologically active compounds .

Properties

IUPAC Name |

3-chloro-4,5-diethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO3/c1-3-14-10-6-8(7-13)5-9(12)11(10)15-4-2/h5-7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAPWMUVMMRCXJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC(=C1)C=O)Cl)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50406351 | |

| Record name | 3-chloro-4,5-diethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50406351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110732-06-4 | |

| Record name | 3-chloro-4,5-diethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50406351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-4,5-diethoxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 3-Chloro-4,5-diethoxybenzaldehyde typically involves the chlorination and ethoxylation of benzaldehyde derivatives. One common method includes the reaction of 3-chlorobenzaldehyde with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of hydrogen atoms with ethoxy groups .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

3-Chloro-4,5-diethoxybenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures to optimize reaction rates and yields. Major products formed from these reactions include 3-chloro-4,5-diethoxybenzoic acid, 3-chloro-4,5-diethoxybenzyl alcohol, and various substituted derivatives .

Scientific Research Applications

Chemical Synthesis

Role as a Precursor:

3-Chloro-4,5-diethoxybenzaldehyde is primarily utilized as a precursor in the synthesis of various heterocyclic compounds, which are crucial in the development of pharmaceuticals and agrochemicals. Its reactive aldehyde and chlorine functional groups facilitate nucleophilic addition and substitution reactions, making it valuable in organic synthesis.

Table 1: Comparison of Synthesis Applications

| Compound Type | Application Area | Notes |

|---|---|---|

| Heterocycles | Pharmaceuticals | Used in drug development |

| Agrochemicals | Pesticides | Effective against pests and fungi |

| Dyes and Fragrances | Specialty Chemicals | Enhances color and scent profiles |

Biological Research

Antimicrobial Activity:

Research has indicated that derivatives of this compound exhibit antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of various bacterial and fungal strains, making them potential candidates for new antibiotics or antifungal agents .

Case Study: Antiplasmodial Activity

In a study focusing on antiplasmodial activity against Plasmodium falciparum, derivatives of this compound were tested for their efficacy. The results demonstrated that certain modifications to the compound significantly enhanced its activity against both chloroquine-sensitive and resistant strains of the parasite. This highlights the compound's potential in developing new antimalarial drugs .

Agricultural Applications

Pesticidal Properties:

The compound has been identified as having pesticidal properties, particularly against aphids and mites. Its effectiveness in controlling these agricultural pests can be attributed to its ability to disrupt biological processes within these organisms .

Table 2: Pesticidal Efficacy

| Pest Type | Application Method | Efficacy Observed |

|---|---|---|

| Aphids | Foliar spray | Complete control noted |

| Mites | Soil application | Significant reduction |

Medicinal Chemistry

Therapeutic Potential:

The exploration of this compound in medicinal chemistry has revealed its potential therapeutic properties. It is being studied for its role in synthesizing bioactive molecules that could have implications in treating various diseases, including cancer .

Case Study: Cancer Treatment

Research into cancer therapies has highlighted compounds derived from this compound as promising candidates for targeting tumors resistant to standard treatments. These compounds are being evaluated for their ability to inhibit tumor growth effectively .

Mechanism of Action

The mechanism of action of 3-Chloro-4,5-diethoxybenzaldehyde depends on its specific application. In organic synthesis, it acts as a reagent that facilitates the formation of various compounds through its reactive aldehyde and chlorine groups. These functional groups allow it to participate in nucleophilic addition, substitution, and oxidation-reduction reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The table below highlights key structural and physicochemical differences between 3-chloro-4,5-diethoxybenzaldehyde and its closest analogs:

Key Observations:

- Electronic Effects : Ethoxy (-OCH₂CH₃) is a stronger electron-donating group than methoxy (-OCH₃), altering resonance stabilization and reactivity in electrophilic aromatic substitutions .

- Hydrogen Bonding : Analogs with hydroxyl groups (e.g., 54246-06-9) exhibit higher polarity, favoring solubility in polar solvents but reducing stability under acidic conditions .

Biological Activity

3-Chloro-4,5-diethoxybenzaldehyde (CDB) is a compound that has garnered attention for its potential biological activities, particularly in the context of obesity and metabolic disorders. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of Biological Activity

Research indicates that this compound exhibits significant effects on adipogenesis and metabolic regulation. Its primary biological activities include:

- Inhibition of Adipogenesis : CDB has been shown to suppress the differentiation of 3T3-L1 adipocytes, leading to decreased lipid accumulation and triglyceride content in these cells. This effect is mediated through the modulation of key adipogenic transcription factors such as CCAAT/enhancer-binding protein alpha (C/EBPα), sterol regulatory element-binding protein 1c (SREBP-1c), peroxisome proliferator-activated receptor gamma (PPARγ), and adiponectin .

- Impact on Fatty Acid Synthesis : The compound reduces the expression of fatty acid synthesis-related proteins, including fatty acid synthase (FAS), fatty acid-binding protein 4 (FABP4), leptin, and perilipin. Additionally, it increases the phosphorylation of AMP-activated protein kinase (AMPK), a crucial regulator of energy homeostasis .

The mechanisms through which CDB exerts its biological effects are multifaceted:

- Adipogenic Pathway Modulation : CDB's ability to inhibit adipogenesis is primarily linked to its action on transcription factors that regulate fat cell differentiation. By downregulating these factors, CDB effectively reduces the formation of adipocytes from preadipocytes.

- AMPK Activation : The activation of AMPK by CDB suggests a potential pathway for enhancing fatty acid oxidation and reducing lipid accumulation in adipose tissue. This activation is critical for maintaining energy balance and preventing obesity-related complications.

Case Studies and Experimental Data

Several studies have investigated the biological activity of CDB:

- Study on Adipogenesis : In a study involving 3T3-L1 cells, CDB was found to significantly inhibit adipocyte differentiation in a concentration-dependent manner. The results indicated that higher concentrations of CDB led to more pronounced effects on lipid accumulation and triglyceride levels .

- Comparative Analysis : When compared with other compounds known for anti-obesity effects, CDB demonstrated superior inhibition of key adipogenic markers, highlighting its potential as a therapeutic agent for obesity management.

Data Table

The following table summarizes key findings from studies on the biological activity of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.